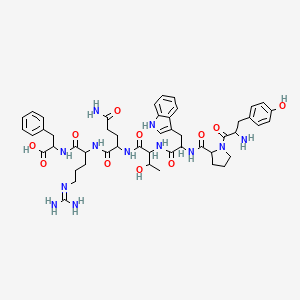

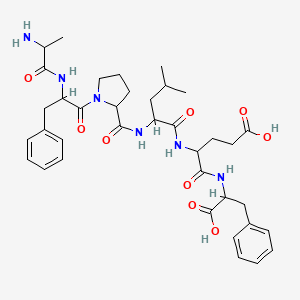

H-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-DL-Phe-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'hémorphine 7 est un membre de la famille des hémorphines, qui sont des peptides opioïdes atypiques endogènes dérivés du clivage séquentiel de la chaîne β de l'hémoglobine . Ces peptides sont largement distribués dans l'organisme et ont été impliqués dans la physiopathologie de plusieurs maladies, notamment le diabète, le cancer et la maladie d'Alzheimer . L'hémorphine 7, en particulier, est connue pour son activité opioïde et son rôle dans divers processus physiologiques .

Méthodes De Préparation

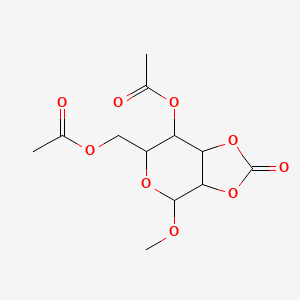

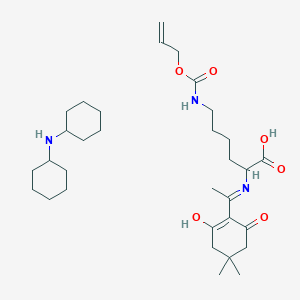

Voies de synthèse et conditions de réaction : L'hémorphine 7 peut être synthétisée en utilisant la synthèse peptidique en phase solide (SPPS) avec la stratégie Fmoc . Cette méthode implique l'addition pas à pas d'acides aminés à une résine solide, suivie d'une déprotection et d'un clivage pour obtenir le peptide souhaité. Les conditions de réaction impliquent généralement l'utilisation de réactifs de couplage tels que le tétrafluoroborate de 2-(1H-benzotriazol-1-yl)-1,1,3,3-tétraméthylammonium (TBTU) et de bases comme la N,N-diisopropyléthylamine (DIPEA) .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l'hémorphine 7 ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus SPPS. Cela nécessiterait une optimisation des conditions de réaction, des étapes de purification et des mesures de contrôle qualité pour garantir la constance et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'hémorphine 7 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions peuvent modifier le peptide pour améliorer sa stabilité, son activité ou sa biodisponibilité.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le peroxyde d'hydrogène (H₂O₂) ou le permanganate de potassium (KMnO₄) peuvent être utilisés dans des conditions contrôlées pour oxyder des résidus d'acides aminés spécifiques.

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont couramment utilisés pour réduire les ponts disulfures.

Principaux produits formés : Les principaux produits formés à partir de ces réactions sont des analogues modifiés de l'hémorphine 7, qui peuvent présenter des propriétés pharmacologiques modifiées .

4. Applications de la recherche scientifique

L'hémorphine 7 a un large éventail d'applications de recherche scientifique dans divers domaines :

Médecine : L'hémorphine 7 a des applications thérapeutiques potentielles dans la gestion de la douleur, l'amélioration de la mémoire et la régulation de la pression artérielle

5. Mécanisme d'action

L'hémorphine 7 exerce ses effets principalement par son interaction avec les récepteurs opioïdes, en particulier le récepteur μ-opioïde (MOR) . Elle se lie à ces récepteurs avec une forte affinité, ce qui conduit à l'activation des voies de signalisation en aval qui médient ses effets analgésiques et autres effets physiologiques . De plus, il a été démontré que l'hémorphine 7 interagit avec l'enzyme de conversion de l'angiotensine (ECA) et l'aminopeptidase régulée par l'insuline (IRAP), contribuant ainsi davantage à ses activités biologiques diverses .

Applications De Recherche Scientifique

Hemorphin 7 has a wide range of scientific research applications across various fields:

Mécanisme D'action

Hemorphin 7 exerts its effects primarily through its interaction with opioid receptors, particularly the μ-opioid receptor (MOR) . It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways that mediate its analgesic and other physiological effects . Additionally, Hemorphin 7 has been shown to interact with angiotensin-converting enzyme (ACE) and insulin-regulated aminopeptidase (IRAP), further contributing to its diverse biological activities .

Comparaison Avec Des Composés Similaires

L'hémorphine 7 est unique parmi les hémorphines en raison de sa séquence d'acides aminés spécifique et de son activité opioïde prononcée . Des composés similaires comprennent d'autres membres de la famille des hémorphines, tels que :

Hémorphine 4 (YPWT) : Connue pour son activité opioïde et sa longueur peptidique plus courte.

LVV-Hémorphine 7 (LVVYPWTQRF) : Un peptide plus long avec des activités biologiques similaires mais des affinités de récepteur différentes.

VV-Hémorphine 7 (VVYPWTQRF) : Une autre variante avec des propriétés pharmacologiques distinctes.

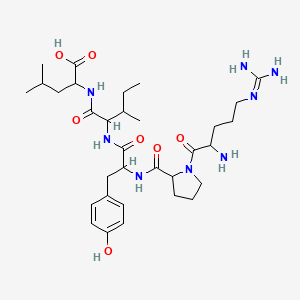

Ces peptides partagent un noyau tétrapeptidique central (tyrosine-proline-tryptophane-thréonine) mais diffèrent dans leurs extensions N- et C-terminales, ce qui conduit à des variations dans leurs activités biologiques et leur potentiel thérapeutique .

Propriétés

IUPAC Name |

2-[[2-[[5-amino-2-[[2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H64N12O11/c1-27(62)41(46(69)57-36(19-20-40(51)64)43(66)56-35(13-7-21-54-49(52)53)42(65)59-38(48(71)72)24-28-9-3-2-4-10-28)60-44(67)37(25-30-26-55-34-12-6-5-11-32(30)34)58-45(68)39-14-8-22-61(39)47(70)33(50)23-29-15-17-31(63)18-16-29/h2-6,9-12,15-18,26-27,33,35-39,41,55,62-63H,7-8,13-14,19-25,50H2,1H3,(H2,51,64)(H,56,66)(H,57,69)(H,58,68)(H,59,65)(H,60,67)(H,71,72)(H4,52,53,54) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJVBIPSWDYNHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H64N12O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

997.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3,4,5-triacetyloxy-6-[N-phenyl-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate](/img/structure/B12319777.png)

![3,4,5-Trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12319827.png)

![2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B12319829.png)

![2-[[1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid](/img/structure/B12319833.png)

![5-benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12319864.png)

![17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B12319867.png)

![1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B12319870.png)